Cas no 56476-33-6 ((2,2-Dimethyl-1,3-dioxan-4-yl)methanol)

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is a cyclic acetal alcohol with a protected diol functionality, making it a valuable intermediate in organic synthesis. Its structure features a stable dioxane ring with two methyl groups at the 2-position, enhancing steric protection while retaining reactivity at the hydroxymethyl group. This compound is particularly useful in the preparation of chiral building blocks, pharmaceuticals, and fine chemicals due to its ability to withstand harsh reaction conditions. The presence of both hydroxyl and acetal moieties allows for selective derivatization, enabling its use in multi-step synthetic routes. Its stability and versatility make it a preferred choice for applications requiring controlled reactivity and functional group compatibility.
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol structure
56476-33-6 structure
Product Name:(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
CAS No:56476-33-6
MF:C7H14O3
MW:146.184262752533
CID:348774
PubChem ID:10942577
Update Time:2025-06-28

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2,2-Dimethyl-1,3-dioxan-4-yl)methanol
    • 2,2-dimethyl-1,3-Dioxane-4-methanol
    • 56476-33-6
    • SCHEMBL3794449
    • DTXSID50449107
    • SB46143
    • FT-0773026
    • FT-0771679
    • SB84885
    • AKOS016014508
    • SB46123
    • MDL: MFCD24502954
    • Inchi: 1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3
    • InChI Key: VHFPDSDOOGPPBS-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)OCCC1CO

Computed Properties

  • Exact Mass: 146.09432
  • Monoisotopic Mass: 146.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • PSA: 38.69

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol Pricemore >>

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Additional information on (2,2-Dimethyl-1,3-dioxan-4-yl)methanol

Introduction to (2,2-Dimethyl-1,3-dioxan-4-yl)methanol (CAS No. 56476-33-6)

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol, identified by its Chemical Abstracts Service number CAS No. 56476-33-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique dioxane ring structure and hydroxymethyl substituent, has garnered attention for its potential applications in synthetic chemistry and as a building block for more complex molecules.

The structural motif of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol consists of a dioxane ring substituted with two methyl groups at the 2-position and a hydroxymethyl group at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in the synthesis of various pharmacologically relevant compounds. The presence of the hydroxymethyl group allows for further functionalization via oxidation or reduction reactions, while the dioxane ring provides stability and rigidity to the molecular framework.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their applications in medicinal chemistry. The dioxane scaffold, in particular, has been explored for its ability to enhance binding affinity and metabolic stability in drug candidates. (2,2-Dimethyl-1,3-dioxan-4-yl)methanol serves as an excellent precursor for synthesizing more complex dioxane derivatives that exhibit promising biological activities. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.

One of the most compelling aspects of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol is its role in the synthesis of glycosidase inhibitors. These inhibitors are particularly important in the management of diseases such as diabetes and infections caused by pathogenic fungi. The hydroxymethyl group in (2,2-Dimethyl-1,3-dioxan-4-yl)methanol can be strategically modified to mimic natural substrates or transition states recognized by glycosidase enzymes. This has led to the development of potent inhibitors that can modulate carbohydrate metabolism and prevent disease progression.

The synthetic utility of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol extends beyond pharmaceutical applications. In materials science, this compound has been explored as a monomer or intermediate in the synthesis of polymers with unique properties. The rigid dioxane ring can contribute to thermal stability and mechanical strength in polymer matrices, making it valuable for high-performance materials used in aerospace and automotive industries.

Recent advancements in computational chemistry have further enhanced our understanding of the reactivity and potential applications of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the molecular level. These studies have guided the design of more effective derivatives with improved pharmacokinetic profiles. For example, computational simulations have identified key interactions between the hydroxymethyl group and active sites on enzymes or receptors, providing a rational basis for structure-based drug design.

The industrial production of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol has also seen significant advancements. Modern synthetic routes have been optimized to improve yield and reduce environmental impact. Catalytic methods have been particularly successful in achieving high selectivity and efficiency during the synthesis process. These advancements not only make the compound more accessible but also align with global efforts towards sustainable chemistry practices.

In conclusion, (2,2-Dimethyl-1,3-dioxan-4-yl)methanol (CAS No. 56476-33-6) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules and high-performance materials. As research continues to uncover new possibilities for this compound, its significance is expected to grow further.

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